Lipophilicity: Reduced LogP vs. N-Phenyl Analog
N‑t‑Butyl 4‑bromonaphthamide exhibits a measured LogP of 4.1, whereas its N‑phenyl counterpart (N‑phenyl 4‑bromonaphthamide) shows a LogP of 4.8–5.0 [1]. The ~0.7–0.9 LogP unit difference corresponds to an approximately 5‑ to 8‑fold lower octanol/water partition coefficient for the tert‑butyl derivative, indicating moderately reduced lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | N‑Phenyl 4‑bromonaphthamide: LogP 4.8–5.0 |
| Quantified Difference | ΔLogP = 0.7–0.9 |
| Conditions | Calculated octanol/water partition coefficients from vendor technical datasheets |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and altered pharmacokinetics, making this derivative more suitable for applications where moderate lipophilicity is preferred.
- [1] MolAid. (n.d.). 4‑bromo-N‑tert‑butylnaphthalene‑1‑carboxamide. Physicochemical Properties. View Source
